MCF-7 Breast Cancer Cell Cytotoxicity: 7-Ethoxy vs. 7-Methylsulfonyloxy Head-to-Head Comparison
In MCF-7 breast adenocarcinoma cells, the target compound bearing a 7-ethoxy substituent (CAS 578699-04-4) demonstrates an IC50 of 12.5 µM, representing a 1.2-fold improvement in potency over its closest commercially available comparator, ethyl 3-(4-bromophenyl)-7-(methylsulfonyloxy)-4-oxo-4H-chromene-2-carboxylate, which exhibits an IC50 of 15 µM in the same cell line . The 7-ethoxy analog also displays a selectivity window exceeding 4.8-fold against HEK293 normal cells (IC50 >60 µM), whereas selectivity data for the 7-methylsulfonyloxy analog against a normal-cell comparator have not been reported in the same data source . This combination of modestly superior potency with documented normal-cell selectivity makes the 7-ethoxy derivative the preferred choice for breast cancer-focused screening cascades where therapeutic index considerations are paramount.
| Evidence Dimension | Cytotoxicity (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 12.5 µM (MCF-7); IC50 >60 µM (HEK293 normal cells) |
| Comparator Or Baseline | Ethyl 3-(4-bromophenyl)-7-(methylsulfonyloxy)-4-oxo-4H-chromene-2-carboxylate: IC50 = 15 µM (MCF-7). Normal-cell data: not reported in same source. |
| Quantified Difference | 1.2-fold lower IC50 (more potent); >4.8-fold selectivity window vs. HEK293 |
| Conditions | MCF-7 breast adenocarcinoma cell line; HEK293 human embryonic kidney normal cells. Assay type: cell viability (MTT or equivalent). |
Why This Matters
A procurement decision favoring the 7-ethoxy analog over the 7-methylsulfonyloxy analog is quantitatively justified by both superior cancer-cell potency and documented normal-cell sparing, reducing the risk of advancing a compound with an uncharacterized therapeutic window.
